

## O-Desmethyl gefitinib D8 molecular weight and formula

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Compound of Interest

Compound Name: O-Desmethyl gefitinib D8

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# In-Depth Technical Guide: O-Desmethyl Gefitinib-D8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Desmethyl Gefitinib-D8, a stable isotope-labeled metabolite of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. This document details its chemical properties, metabolic pathway, and relevant experimental protocols for its study and application in research.

### **Core Compound Data**

O-Desmethyl Gefitinib-D8 is the deuterium-labeled form of O-Desmethyl Gefitinib, an active metabolite of Gefitinib. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for pharmacokinetic and metabolic studies involving mass spectrometry.

### **Quantitative Data Summary**

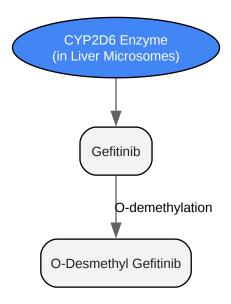


Property	Value	Citations
Molecular Formula	C21H14D8CIFN4O3	[1][2][3][4][5]
Molecular Weight	440.9 g/mol	
Alternative Molecular Weight	440.93 g/mol	_
Parent Drug	Gefitinib	_
Metabolic Pathway	O-demethylation of Gefitinib	_
Primary Enzyme	Cytochrome P450 2D6 (CYP2D6)	_

## **Metabolic Pathway and Mechanism of Action**

Gefitinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2D6 playing a significant role in the formation of O-Desmethyl Gefitinib. This metabolite retains inhibitory activity against the EGFR. The process of O-demethylation is a key metabolic route for Gefitinib, and its rate can be influenced by genetic polymorphisms in the CYP2D6 enzyme.

The following diagram illustrates the metabolic conversion of Gefitinib to O-Desmethyl Gefitinib.



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Caption: Metabolic pathway of Gefitinib to O-Desmethyl Gefitinib via CYP2D6.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the study of O-Desmethyl Gefitinib and its parent compound.

## In Vitro Metabolism of Gefitinib in Human Liver Microsomes

This protocol is designed to study the formation of O-Desmethyl Gefitinib from Gefitinib using a subcellular liver fraction.

#### Materials:

- Human liver microsomes (HLMs)
- Gefitinib
- O-Desmethyl Gefitinib-D8 (as internal standard)
- NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- Incubator/water bath at 37°C
- LC-MS/MS system

#### Procedure:

 Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes (a typical protein concentration is 0.5 mg/mL).



- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
- Initiate Reaction: Add Gefitinib to the mixture to start the metabolic reaction. The final concentration of Gefitinib should be chosen based on the experimental design, often in the range of 1-10  $\mu$ M.
- Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Terminate Reaction: Stop the reaction at each time point by adding an equal volume of icecold acetonitrile containing the O-Desmethyl Gefitinib-D8 internal standard.
- Sample Preparation: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
- LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of O-Desmethyl Gefitinib relative to the D8-labeled internal standard.

#### **EGFR Kinase Inhibition Assay (Luminescent)**

This protocol measures the inhibitory activity of a compound, such as O-Desmethyl Gefitinib, on the enzymatic activity of EGFR.

#### Materials:

- Purified recombinant EGFR enzyme
- Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- Test compound (O-Desmethyl Gefitinib) and controls
- ADP-Glo™ Kinase Assay kit (or similar)



- 384-well white microtiter plates
- Luminometer plate reader

#### Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
- Reaction Setup: In a 384-well plate, add the test compound dilutions, EGFR enzyme, and the kinase substrate. Include positive (no inhibitor) and negative (no enzyme) controls.
- Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final reaction volume is typically 25-50  $\mu$ L.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Signal Generation (Part 1): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- Signal Generation (Part 2): Add the Kinase Detection Reagent, which converts the generated ADP back to ATP, driving a luciferase reaction. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity
  is proportional to the amount of ADP formed and thus reflects the kinase activity.
- Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## **Experimental Workflow Visualization**

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.





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#### References

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